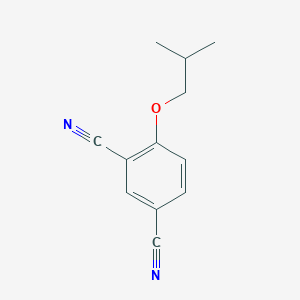

4-Isobutoxyisophthalonitrile

Overview

Description

4-Isobutoxyisophthalonitrile is a chemical compound with the molecular formula C12H12N2O . It contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitriles (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of 4-Isobutoxyisophthalonitrile involves various steps. One method involves the use of potassium carbonate, potassium iodide, and alkyl halide in DMF . The reaction is carried out at 50°C for 6 hours under a nitrogen atmosphere .Molecular Structure Analysis

The molecular structure of 4-Isobutoxyisophthalonitrile is characterized by its bond composition. It contains 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitriles (aromatic), and 1 ether (aromatic) .Scientific Research Applications

Hydrogenation Catalysts

One of the main applications of 4-Isobutoxyisophthalonitrile is in the field of hydrogenation catalysts . Specifically, it has been used in the selective hydrogenation of isophthalonitrile to M-xylenedimethylamine over Co–CaO/g-C3N4 without alkaline additives . The introduction of CaO creates a large number of basic sites and leads to electron-rich Co, which inhibits side reactions and improves the selectivity to M-xylenedimethylamine .

Production of M-Xylenedimethylamine

M-Xylenedimethylamine (m-XDA) is an important chemical intermediate, which is widely used in the production of pharmaceuticals, disinfectants, rubber stabilizers, textile auxiliaries, and epoxy resin curing agents . The production of m-XDA from m-Xylene has become obsolete due to high cost, complex process, and environmental pollution . Therefore, m-XDA is mainly prepared by ammoxidation of m-xylene and hydrogenation of the obtained isophthalonitrile (IPN) .

Green Process for Nitrile Compounds

The use of 4-Isobutoxyisophthalonitrile in the hydrogenation process provides a green process for nitrile compounds to amine . This work is valuable for the design and preparation of hydrogenation catalysts with rich basic sites .

Safety and Hazards

properties

IUPAC Name |

4-(2-methylpropoxy)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9(2)8-15-12-4-3-10(6-13)5-11(12)7-14/h3-5,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQZRQNRVCZKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455795 | |

| Record name | 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutoxyisophthalonitrile | |

CAS RN |

161718-81-6 | |

| Record name | 4-(2-Methylpropoxy)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

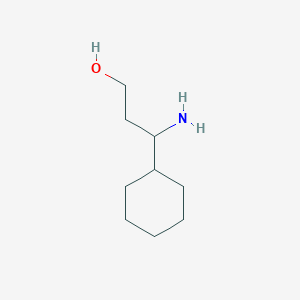

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

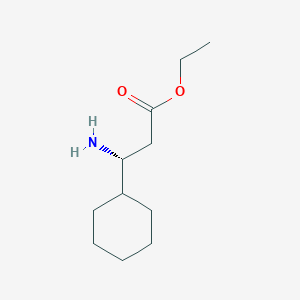

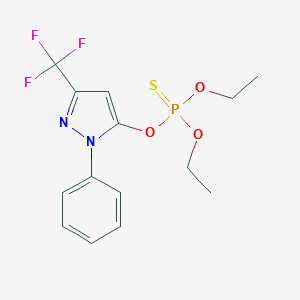

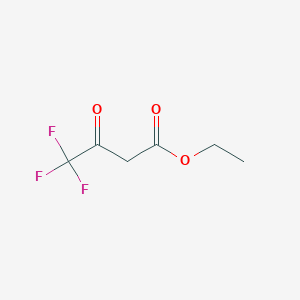

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Sodium Hydrosulfide in the synthesis of Febuxostat starting from 4-Isobutyloxy-1,3-Benzenedicarbonitrile?

A1: The research paper highlights that using sodium hydrosulfide (NaHS) instead of thioacetamide for the thioacetylation of 4-Isobutyloxy-1,3-Benzenedicarbonitrile leads to increased selectivity for the cyano group. [] This improved selectivity is crucial for achieving a higher yield of the desired intermediate in the Febuxostat synthesis. The study demonstrated an overall yield of 42.8% for the complete synthesis of Febuxostat starting from 4-Isobutyloxy-1,3-Benzenedicarbonitrile using this improved method. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)